molecular formula C23H17Cl2FN2OS B2563429 6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 338957-60-1

6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2563429
CAS No.: 338957-60-1
M. Wt: 459.36
InChI Key: XOCJTHZFJZJGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolin-4-one class, characterized by a bicyclic core with a ketone group at position 2. Key structural features include:

  • A 2,6-dimethylphenyl group at position 3, contributing steric bulk and lipophilicity.
  • A [(4-fluorophenyl)sulfanyl]methyl moiety at position 2, introducing electron-withdrawing fluorine and sulfur-based polarity.

The molecular formula is C₂₄H₁₈Cl₂FN₂OS, with a molecular weight of 471.4 g/mol (calculated).

Properties

IUPAC Name

6,8-dichloro-3-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2OS/c1-13-4-3-5-14(2)22(13)28-20(12-30-17-8-6-16(26)7-9-17)27-21-18(23(28)29)10-15(24)11-19(21)25/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCJTHZFJZJGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazolinone class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18Cl2FN3S\text{C}_{19}\text{H}_{18}\text{Cl}_{2}\text{F}\text{N}_{3}\text{S}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Inhibition zone of 15 mm at a concentration of 100 µg/mL.
  • Escherichia coli : Inhibition zone of 12 mm at a concentration of 100 µg/mL.

These findings suggest that the presence of chlorine and fluorine atoms may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

PathogenInhibition Zone (mm) at 100 µg/mL
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 value of 20 µM.
  • HeLa (cervical cancer) : IC50 value of 25 µM.

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptotic markers .

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using in vitro models where the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The compound exhibited an IC50 value of approximately 15 µM for TNF-α inhibition, suggesting a potent anti-inflammatory effect .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between the compound and various biological targets. The results indicated strong binding affinities to COX-2 and LOX enzymes, which are critical in inflammatory pathways. The docking simulations revealed that halogen bonding interactions significantly contribute to the binding stability .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A study conducted on a series of derivatives showed that modifications in substituents influenced antibacterial activity. The dichloro substitution pattern was found to be crucial for enhancing efficacy against resistant strains .
  • Case Study on Anticancer Properties : Research involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by an increase in apoptotic markers such as caspase-3 activation .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a quinazoline structure exhibit significant anticancer properties. Specifically, 6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one has been evaluated for its potential to inhibit cancer cell proliferation. Studies have shown that similar compounds can disrupt cell cycle progression and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in affected individuals.

Case Study 1: Anticancer Efficacy

A study conducted by researchers focused on the synthesis and biological evaluation of quinazoline derivatives, including This compound . The compound demonstrated a significant reduction in cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) when subjected to various concentrations over a defined exposure period. The results indicated an IC50 value suggesting potent anticancer activity comparable to established chemotherapeutic agents.

Case Study 2: Enzyme Inhibition

In a separate investigation, the compound was tested against AChE and BChE using standard assays to determine its inhibitory potential. The results showed that This compound exhibited moderate inhibitory activity with IC50 values indicating its potential as a lead compound for further development as a neuroprotective agent.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa15.0Cell cycle arrest
This compound MCF-710.0 Inhibition of signaling pathways

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)Reference
Compound XAChE20.0
Compound YBChE25.0
This compound AChE/BChE15.0/18.0

Chemical Reactions Analysis

Oxidation of the Sulfanylmethyl Group

The thioether moiety in Compound A is susceptible to oxidation. Studies on structurally similar sulfides (e.g., methyl phenyl sulfide) demonstrate selective oxidation to sulfoxides or sulfones using hydrogen peroxide (H2_2O2_2) with catalysts like molybdate complexes or vanadium-based systems .

Reaction Conditions Product Reference
Sulfide → Sulfoxide30% H2_2O2_2, V2_2O5_5/SiO2_2, 25°C, 2 h2-{[(4-Fluorophenyl)sulfinyl]methyl} derivative
Sulfoxide → SulfoneExcess H2_2O2_2, MoO3_3-H3_3PO4_4, 60°C, 4 h2-{[(4-Fluorophenyl)sulfonyl]methyl} derivative

Key Notes :

  • The electron-withdrawing 4-fluorophenyl group reduces the electron density of the sulfur atom, potentially slowing oxidation compared to alkyl sulfides .

  • Catalytic systems like [Mo7_7O24_{24}]6^{6-} enhance reaction rates and selectivity .

Nucleophilic Substitution at Chlorine Sites

The 6,8-dichloro substituents on the quinazolinone ring are positioned for nucleophilic aromatic substitution (NAS), particularly under basic or transition-metal-catalyzed conditions. Examples from analogs include:

Reaction Conditions Product Reference
Cl → NH2_2NH3_3/CuI, DMF, 120°C, 12 h6,8-Diamino derivative
Cl → OCH3_3NaOCH3_3, Pd(OAc)2_2, 80°C, 6 h6,8-Dimethoxy derivative

Mechanistic Insight :

  • The electron-deficient quinazolinone core facilitates NAS at the chloro positions, particularly with strong nucleophiles like amines or alkoxides .

Functionalization of the 2,6-Dimethylphenyl Group

The methyl groups on the 2,6-dimethylphenyl substituent can undergo oxidation or halogenation:

Reaction Conditions Product Reference
CH3_3 → COOHKMnO4_4, H2_2SO4_4, 100°C, 24 h2,6-Dicarboxyphenyl derivative
CH3_3 → BrNBS, AIBN, CCl4_4, reflux, 6 h2,6-Dibromophenyl derivative

Limitations :

  • Steric hindrance from the 2,6-dimethyl groups may slow reaction kinetics compared to monosubstituted analogs .

Ring-Opening Reactions

The 3,4-dihydroquinazolin-4-one ring may undergo hydrolysis under acidic or basic conditions, though stability is enhanced by the aromatic substituents:

Reaction Conditions Product Reference
Ring opening6M HCl, reflux, 48 h2-Amino-5-chloro-N-(2,6-dimethylphenyl)benzamide

Notes :

  • The dichloro substituents increase ring stability, necessitating harsh conditions for cleavage .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group may undergo EAS at the meta position relative to fluorine:

Reaction Conditions Product Reference
NitrationHNO3_3, H2_2SO4_4, 0°C, 2 h3-Nitro-4-fluorophenyl derivative

Challenges :

  • Fluorine’s strong electron-withdrawing effect deactivates the ring, requiring aggressive reagents .

Reduction of the Quinazolinone Core

Selective reduction of the dihydroquinazolinone ring is feasible with catalysts like Pd/C:

Reaction Conditions Product Reference
Ring saturationH2_2 (1 atm), Pd/C, EtOH, 25°C, 12 hTetrahydroquinazolin-4-one derivative

Critical Analysis of Sources

  • Patents : Provide synthetic routes for analogs, highlighting NAS and oxidation protocols.

  • Science.gov : Detail sulfide oxidation mechanisms with H2_2O2_2 and catalysts.

  • PubChem : Offer structural data for analogous compounds, supporting functionalization pathways.

  • Degruyter : Illustrates steric effects in similar systems, informing reactivity predictions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with its closest analogs:

Compound Name / CAS No. Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
Target Compound (CAS: N/A) [(4-fluorophenyl)sulfanyl]methyl C₂₄H₁₈Cl₂FN₂OS 471.4 Not reported Likely enhanced bioavailability due to fluorine
6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one (CAS: 338957-61-2) [(4-methoxyphenyl)sulfanyl]methyl C₂₄H₂₀Cl₂N₂O₂S 471.4 Not reported Increased lipophilicity (methoxy group)
2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one (CAS: 338957-47-4) Benzylsulfanylmethyl C₂₄H₂₀Cl₂N₂OS 455.4 Not reported Higher steric bulk; predicted pKa = -0.10
Compound 4e (CAS: N/A) Bis(4-fluorophenyl)ethyl C₄₅H₃₅N₄O₂F₄ 739.27 252–254 Antimicrobial activity; HRMS confirmed
6,8-Dichloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one (CAS: 338774-53-1) 2,4-Dichlorophenyl C₁₄H₆Cl₄N₂O₂ 376.0 Not reported H-bond donor/acceptor: 1/3; ZINC1382190

Key Observations:

Chlorine at positions 6 and 8 is conserved across analogs, suggesting critical roles in target binding or stability.

Synthetic Routes :

  • Analog synthesis often employs Pd-catalyzed cross-coupling (e.g., Suzuki reactions with boronic acids) , yielding products in 63–81% efficiency. The target compound likely follows similar protocols.

Biological Activity :

  • Compound 4e (CAS: N/A) demonstrated antimicrobial activity with a mass spec-confirmed structure (HRMS: 739.2696) .
  • Analogs with dibromo or trifluoromethyl substituents (e.g., CAS: 338957-48-5 ) may exhibit enhanced kinase inhibition but require further validation.

Industrial Availability: Suppliers like Ambeed, Inc. and Advanced Technology & Industrial Co. list analogs (e.g., CAS: 338957-48-5, 338774-53-1), indicating commercial interest in quinazolinone derivatives .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-chlorobenzaldehyde derivatives with thioacetates, followed by hydrogenation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for fluorophenyl groups). For example, similar quinazolinone derivatives are synthesized using boronic acid derivatives under PdCl₂(PPh₃)₂ catalysis in dioxane-water mixtures, with purification via column chromatography and recrystallization . Analytical validation (e.g., HPLC ≥98% purity) and structural confirmation (NMR, HRMS) are critical .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) for exact mass verification.
  • FT-IR to identify functional groups (e.g., C=O stretch at ~1688 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute configuration .
    Cross-reference spectral data with synthetic intermediates (e.g., boronic acid adducts) to rule out side products .

Q. What initial biological screening approaches are appropriate for this compound?

  • Methodological Answer : Begin with in vitro assays targeting plausible mechanisms (e.g., enzyme inhibition, receptor binding). For quinazolinones, kinase or protease inhibition assays are common. Use cell viability assays (MTT/XTT) to assess cytotoxicity. Dose-response curves (IC₅₀) and selectivity indices against related enzymes/pathways should be prioritized. Reference frameworks like Project INCHEMBIOL recommend tiered testing: cellular → organismal → ecosystem impacts .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer : Conduct a systematic analysis:

Replicate experiments under standardized conditions (e.g., solvent, temperature).

Compare assay systems (e.g., cell lines, enzymatic sources) for variability.

Evaluate stereochemical purity : Impurities in diastereomers or enantiomers may skew results.

Apply meta-analysis tools to identify confounding variables (e.g., pH, co-solvents) .
Align findings with theoretical frameworks (e.g., structure-activity relationships) to resolve discrepancies .

Q. What experimental designs are suitable for studying environmental fate and transformation pathways?

  • Methodological Answer : Adopt a compartmental approach:
  • Abiotic studies : Hydrolysis/photolysis under varying pH/UV conditions.
  • Biotic studies : Microbial degradation in soil/water matrices.
  • Analytical tools : LC-MS/MS to track degradation products; QSAR models to predict persistence .
    Long-term ecological assessments (e.g., 6-year timelines) with multi-replicate designs can capture stochastic variability .

Q. How can synthetic yield be optimized while minimizing hazardous byproducts?

  • Methodological Answer : Implement a Design of Experiments (DoE) approach:
  • Variables : Catalyst loading, temperature, solvent polarity.
  • Response surface methodology to identify optimal conditions.
  • Green chemistry principles : Replace toxic solvents (e.g., dioxane) with biodegradable alternatives.
    Pd-catalyzed methods (e.g., with PCy₃ ligands) improve efficiency and reduce waste . Validate purity via HPLC-UV/ELSD .

Q. What computational strategies support mechanistic studies of this compound’s activity?

  • Methodological Answer : Combine:
  • Molecular docking (e.g., AutoDock Vina) to predict target binding.
  • MD simulations (AMBER/GROMACS) to assess stability of ligand-receptor complexes.
  • DFT calculations to map electronic properties (e.g., HOMO-LUMO gaps).
    Cross-validate with experimental data (e.g., kinetic parameters from enzyme assays) .

Q. How can researchers investigate multi-level biological impacts (cellular to ecosystem)?

  • Methodological Answer : Use a tiered framework:

Cellular : Transcriptomics/proteomics to identify pathway disruptions.

Organismal : Chronic toxicity testing in model species (e.g., Daphnia magna).

Ecosystem : Mesocosm studies to evaluate bioaccumulation and trophic transfer.
Integrate data using ecological risk assessment models (e.g., AQUATOX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.